![molecular formula C20H23NO4 B5546093 4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol often involves multistep reaction sequences that might include cyclization reactions, acylation, and nucleophilic substitutions. For instance, a related synthesis approach involves the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, leading to a novel ring system through acetic anhydride reaction (Kim, D. H., Santilli, A. A., & Fieber, R. A., 1972). Another example includes the synthesis of muscarinic (M3) antagonists, showcasing the versatility of oxazepan structures in synthesizing biologically active molecules (Evans, P., Lee, A. T. L., & Thomas, E., 2008).

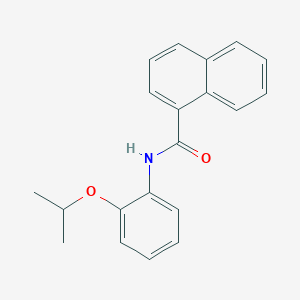

Molecular Structure Analysis

The molecular structure of compounds like 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of similar compounds has been confirmed by single-crystal X-ray structure determination, which is crucial for understanding the compound's conformation and reactivity (Anastasiou, D. et al., 1993).

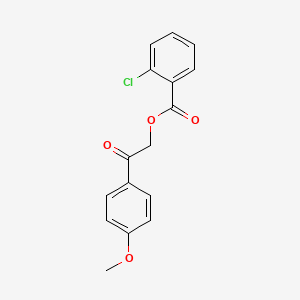

Chemical Reactions and Properties

Oxazepan compounds undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions are foundational in modifying the chemical structure for potential use in pharmaceuticals and other applications. For example, the synthesis of benzoxazepin compounds from aryl propanal and 2-(hydroxyamino)phenyl alcohol under metal-free conditions demonstrates the potential for constructing complex molecules through novel reactions (Ghosh, A. et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocycles

Researchers have developed methods for synthesizing complex heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,3-triazoles, and benzazepines, which are foundational structures in many pharmacologically active compounds. For example, the synthesis of dopaminergic activity-related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has shown potential in exploring central and peripheral dopamine receptors (Pfeiffer et al., 1982). Additionally, the development of benzimidazole-tethered oxazepine hybrids has been reported, indicating the potential for creating novel compounds with interesting electronic and structural properties (Almansour et al., 2016).

Pharmacological Evaluations

Significant efforts have been made in evaluating the pharmacological properties of compounds structurally related to "4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol". For instance, studies on the synthesis and pharmacological evaluation of novel oxadiazole derivatives as benzodiazepine receptor agonists have been conducted (Faizi et al., 2012). Additionally, research into ultrasound-assisted synthesis of benzoyl-oxazepine compounds has shown promising anti-tubercular activity, highlighting the potential of these compounds in therapeutic applications (Nimbalkar et al., 2018).

Material Science and Chemistry

The research also extends into material science, where compounds with oxazepine structures have been explored for their luminescent properties and potential applications in liquid crystalline materials. For example, a study on cyanopyridone-based luminescent liquid crystalline materials demonstrated the synthesis and characterization of compounds that exhibit strong absorption and emission bands, indicating their utility in photophysical applications (Ahipa & Adhikari, 2014).

Propiedades

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-18-13-21(10-11-24-15-18)20(23)12-17-8-4-5-9-19(17)25-14-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUAGQDUJHBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CC2=CC=CC=C2OCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)